![molecular formula C23H28N4O3 B2707279 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 891095-78-6](/img/structure/B2707279.png)
4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a piperazine-derived α1D/1A antagonist . It has been reported to exhibit high subtype-selectivity to both α1D and α1A adrenoceptors . It has been studied for its effects on benign prostatic hyperplasia (BPH), where it was found to induce apoptosis independently of α1-adrenoceptor blocking .
Molecular Structure Analysis
The molecular structure of this compound has been characterized using spectroscopic techniques . The IR spectrum shows peaks corresponding to various functional groups, and the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques . The IR and NMR spectra provide information about the functional groups and atoms in the molecule . The compound has also been found to have low reactivity and a tendency to be stable .Scientific Research Applications
Synthesis and Biological Activities
- Research efforts have led to the synthesis of novel heterocyclic compounds derived from various core structures, showing promising anti-inflammatory, analgesic, and antimicrobial activities. These studies highlight the chemical versatility and potential of piperazine and related derivatives for therapeutic uses. For instance, novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone have been explored for their COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial and Antiviral Applications
- Compounds incorporating piperazine and related scaffolds have been evaluated for their antimicrobial properties, offering insights into the design of new agents to combat resistant microbial strains. For example, new pyridine derivatives have been synthesized and assessed for their antimicrobial activity, revealing variable and modest activities against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Interaction with Receptors
- Studies on analogues of known receptor antagonists provide a foundation for understanding how modifications in chemical structure can influence binding affinity and selectivity towards specific receptors. This research is crucial for the development of targeted therapies with reduced side effects. For instance, modifications to the 5-HT1A serotonin antagonist structure have been explored to achieve improved selectivity and affinity (Raghupathi et al., 1991).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit high subtype-selectivity to both α1d and α1a adrenoceptors .
Mode of Action
It has been suggested that it may induce apoptosis independently of α1-adrenoceptor blocking . This suggests that the compound interacts with its targets in a way that triggers programmed cell death, or apoptosis, without necessarily blocking α1-adrenoceptors .
Biochemical Pathways
Rna-seq analysis has identified six anti-apoptotic genes (bcl-3, b-lymphoma mo-mlv insertion region 1 [bmi-1], itga2, fgfr3, rrs1, and sgk1) that may be involved in the apoptotic induction of similar compounds .
Result of Action
It has been suggested that the compound may play a role in preventing the progression of prostatic hyperplasia through α1-independent apoptotic induction .
Future Directions
Biochemical Analysis
Biochemical Properties
It has been reported that a similar compound, a NAF-derived α1D/1A antagonist, exhibits high subtype-selectivity to both α1D and α1A . This suggests that 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
In vitro studies have shown that a similar compound, HJZ-12, exhibits significant cell viability inhibition and apoptotic induction in BPH-1 cell line . This suggests that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that similar compounds can induce apoptosis in benign prostatic hyperplasia independently of α1-adrenoceptor blocking . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Properties
IUPAC Name |
4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-30-21-9-5-8-20(15-21)27-17-19(14-22(27)28)24-23(29)26-12-10-25(11-13-26)16-18-6-3-2-4-7-18/h2-9,15,19H,10-14,16-17H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEAWJCTUHCQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
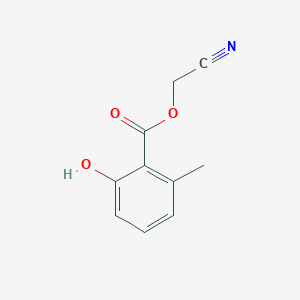
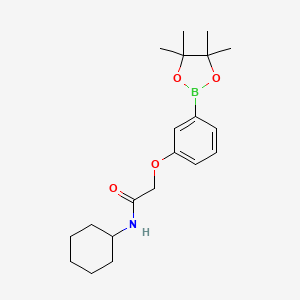
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2707200.png)

![Methyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707202.png)
![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2707203.png)
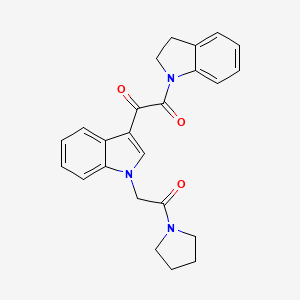
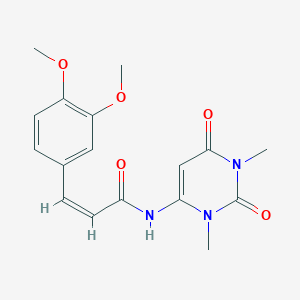
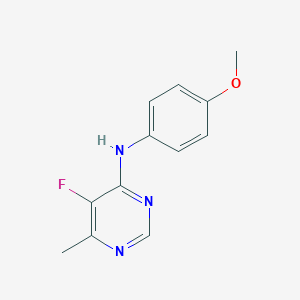
![3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile](/img/structure/B2707211.png)
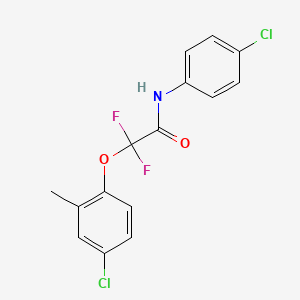
![2-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2707215.png)
![N-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2707216.png)
![N-(cyanomethyl)-N-methyl-5-[3-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2707217.png)
